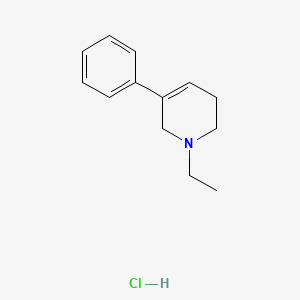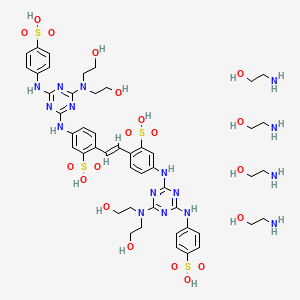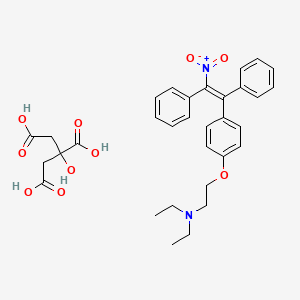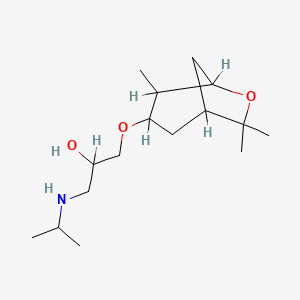
trans-2,3-Dimethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylaziridine is an organic compound with the molecular formula C4H9N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the aziridine ring. This compound is known for its strained three-membered ring structure, which imparts unique chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the following steps:
Epoxidation of 2-butene: 2-butene is treated with peracetic acid to form the corresponding epoxide.
Conversion to Amino Alcohol: The epoxide is then reacted with ammonia to produce an amino alcohol.
Formation of Inner Salt: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Cyclization: The inner salt is treated with sodium hydroxide to yield 2,3-Dimethylaziridine.
Industrial Production Methods: Industrial production methods for 2,3-Dimethylaziridine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylaziridine undergoes various types of chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles, leading to the formation of open-chain amines.
Polymerization: Both anionic and cationic polymerization can occur, leading to the formation of polyamines.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, are commonly used in ring-opening reactions.
Catalysts: Lewis acids and bases are often employed to facilitate polymerization reactions.
Major Products:
Open-Chain Amines: Resulting from ring-opening reactions.
Polyamines: Formed through polymerization processes.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylaziridine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable compounds.
Material Science: Utilized in the development of new materials with specific properties, such as enhanced mechanical strength and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylaziridine primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is harnessed in various applications, including polymerization and the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, which lacks the methyl groups on the ring.
2-Methylaziridine: A derivative with a single methyl group attached to the ring.
Azetidine: A four-membered ring analog of aziridine.
Uniqueness of 2,3-Dimethylaziridine: 2,3-Dimethylaziridine is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These methyl groups provide steric hindrance, affecting the compound’s reactivity and making it distinct from other aziridine derivatives .
Eigenschaften
CAS-Nummer |
930-20-1 |
|---|---|
Molekularformel |
C4H9N |
Molekulargewicht |
71.12 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
DNPSMEGHIHDFAJ-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N1)C |
Kanonische SMILES |
CC1C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


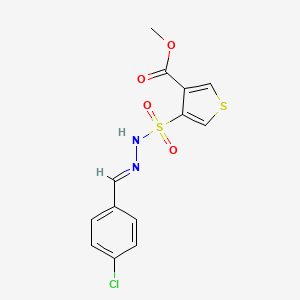

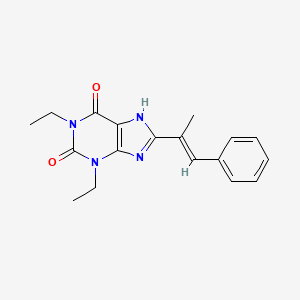

![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
